7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
Description
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 29668-44-8) is a halogenated benzodioxine derivative featuring a chloro substituent at position 7 and an aldehyde group at position 4. This compound serves as a key intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing bioactive molecules such as α-aminophosphonates and β-amino acids . Its reactivity is attributed to the electron-withdrawing aldehyde group and the steric/electronic effects of the chloro substituent, which influence regioselectivity and catalytic efficiency in reactions like the Kabachnik–Fields and Mannich-type reactions .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKQJGFDIIQXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid.
Reduction: 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzodioxine derivatives allows for direct comparisons with 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. Key analogs include positional isomers, halogen-substituted variants, and derivatives with alternative functional groups.
Positional Isomers
Halogen-Substituted Analogs
Functional Group Variants
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy: The 7-Cl derivative’s aldehyde C=O stretch (~1715 cm⁻¹) is redshifted compared to methyl esters (e.g., 1740 cm⁻¹ in methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) due to conjugation with the benzodioxine ring .
- NMR Spectroscopy : The aldehyde proton in 7-Cl-6-CHO appears as a singlet at δ 9.78 ppm in CDCl3, while 8-Cl-6-CHO exhibits similar shifts but distinct coupling patterns in aromatic protons (e.g., δ 7.49 ppm for H-5 in 8-Cl derivatives) .
Biological Activity
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : CHClO
- Molecular Weight : 198.60 g/mol
- CAS Number : 911485-93-3
- Structure : The compound features a chloro substituent and a dioxine moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including anti-inflammatory, antibacterial, and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of benzo[d]dioxin display superior anti-inflammatory activity compared to curcumin in certain assays .
Antibacterial Activity
The compound's antibacterial properties have been evaluated against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
In one study, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against Gram-negative bacteria, indicating potential effectiveness against resistant strains .
Anticancer Activity
Compounds derived from the dioxine framework have been tested for anticancer properties. It was noted that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro. However, specific data on this compound remains limited .
Case Studies
- Study on Anti-inflammatory Effects :
- Antibacterial Screening :
Data Tables
| Biological Activity | Test Organism | MIC (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.4 | |
| Klebsiella pneumoniae | 16.1 | |
| Anti-inflammatory | In vitro assays | Varies |
Q & A
Basic Question
- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ ~9.8–10.2 ppm, while the dioxane ring protons appear as a multiplet at δ 4.2–4.4 ppm ( ). Chlorine’s electronegativity deshields adjacent carbons, shifting ¹³C signals (e.g., δ 148–152 ppm for aromatic carbons near Cl).
- MS : ESI-MS often shows [M+H]⁺ or [M+Na]⁺ peaks, with isotopic patterns confirming chlorine presence ( ).
Advanced Question
Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : The aldehyde group may form hydrates in DMSO-d₆ or CDCl₃, altering peak positions.
- Impurities : Residual solvents (e.g., DMF) can obscure signals. High-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) resolves ambiguities ( ).
How can this compound serve as a precursor for bioactive derivatives?
Advanced Question
The aldehyde and dioxane moieties are versatile for:
- Schiff Base Formation : Condensation with amines yields imines for antimicrobial or anticancer agents ( ).
- Sulfonamide Hybrids : Coupling with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) produces α-glucosidase inhibitors ( ).
- Heterocyclic Derivatives : Reaction with thiazole or triazine precursors generates antiproliferative compounds ( ).
Methodologically, in silico docking (e.g., CDK9 inhibition studies in ) guides structural modifications to enhance bioactivity.
How should researchers address contradictions in biological activity data for derivatives of this compound?
Advanced Question
Discrepancies may arise from:
- Stereochemical Variations : Enantiomers (e.g., (R)- vs. (S)-configurations) can exhibit divergent activities ( ).
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect IC₅₀ values.
- Metabolic Stability : Derivatives with labile groups (e.g., esters) may degrade in vivo, confounding in vitro results.
Validating findings across multiple assays (e.g., enzymatic vs. cell-based) and applying QSAR models mitigate these issues ( ).
What strategies are effective for stabilizing intermediates during synthesis?
Advanced Question
Intermediate instability (e.g., alkylthiol bond cleavage in ) can be mitigated by:
- Protective Groups : Temporarily blocking reactive sites (e.g., silylation of hydroxyl groups).
- Low-Temperature Workup : Quenching exothermic reactions at 0–10°C to prevent decomposition.
- Inert Atmosphere : Using N₂ or Ar to avoid oxidation.
Advanced characterization (e.g., in situ FTIR or reaction calorimetry) identifies degradation pathways and informs process adjustments.
How does the electronic nature of substituents influence the reactivity of this compound?
Advanced Question
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the aldehyde, enhancing nucleophilic attack (e.g., in Knoevenagel condensations, ).
- Electron-Donating Groups (e.g., OMe) : Stabilize intermediates but may reduce reactivity in SNAr reactions.
DFT calculations (e.g., Fukui indices) predict regioselectivity, aiding rational design of derivatives ( ).
What are the environmental and safety considerations when handling this compound?
Basic Question
- Toxicity : Chlorinated dioxins are potential endocrine disruptors; use fume hoods and PPE ( ).
- Waste Disposal : Halogenated organic waste must be incinerated in approved facilities.
- Storage : Store at 0–6°C in airtight containers to prevent degradation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
